molecular formula C10H10N2O B1622092 Acetonitrile, (o-acetylanilino)- CAS No. 88203-04-7

Acetonitrile, (o-acetylanilino)-

Cat. No. B1622092
CAS RN: 88203-04-7
M. Wt: 174.2 g/mol
InChI Key: QTNVPWDRZGZZMZ-UHFFFAOYSA-N
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Description

“Acetonitrile, (o-acetylanilino)-” is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol. It is often abbreviated as MeCN, which is the simplest organic nitrile .


Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .


Molecular Structure Analysis

The molecular structure of acetonitrile is H3C−C≡N . It is a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV .


Chemical Reactions Analysis

Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .


Physical And Chemical Properties Analysis

Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a density of 0.786 g/cm3 at 25°C, a melting point of -46 to -44 °C, and a boiling point of 81.3 to 82.1 °C . It is miscible with water and most organic solvents .

Safety And Hazards

Acetonitrile is flammable and toxic . It has a flash point of 2.0 °C and an autoignition temperature of 523.0 °C . The lethal dose or concentration (LD, LC) values are 2 g/kg (dermal, rabbit), 2.46 g/kg (oral, rat), and various ppm values for different species and exposure times .

Future Directions

In recent years, the field of electrochemical conversions involving acetonitrile has become a compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds due to its good conductivity and environmentally friendly features . The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .

properties

IUPAC Name

2-(2-acetylanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8(13)9-4-2-3-5-10(9)12-7-6-11/h2-5,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNVPWDRZGZZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236893
Record name Acetonitrile, (o-acetylanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, (o-acetylanilino)-

CAS RN

88203-04-7
Record name Acetonitrile, (o-acetylanilino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088203047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (o-acetylanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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